Cas no 2059988-70-2 (3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride)

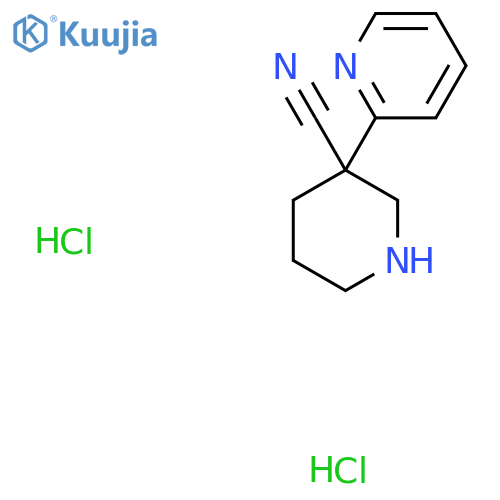

2059988-70-2 structure

商品名:3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride

CAS番号:2059988-70-2

MF:C11H15Cl2N3

メガワット:260.162900209427

CID:4635336

3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride

- 3-pyridin-2-ylpiperidine-3-carbonitrile;dihydrochloride

- 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride

-

- インチ: 1S/C11H13N3.2ClH/c12-8-11(5-3-6-13-9-11)10-4-1-2-7-14-10;;/h1-2,4,7,13H,3,5-6,9H2;2*1H

- InChIKey: JZIZOHHTRIHDCU-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N1CCCC(C#N)(C2C=CC=CN=2)C1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 242

- トポロジー分子極性表面積: 48.7

3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-342150-0.5g |

3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride |

2059988-70-2 | 95% | 0.5g |

$902.0 | 2023-02-23 | |

| Enamine | EN300-342150-0.25g |

3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride |

2059988-70-2 | 95% | 0.25g |

$572.0 | 2023-02-23 | |

| Enamine | EN300-342150-0.1g |

3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride |

2059988-70-2 | 95% | 0.1g |

$400.0 | 2023-02-23 | |

| A2B Chem LLC | AW27694-500mg |

3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride |

2059988-70-2 | 95% | 500mg |

$985.00 | 2024-04-20 | |

| A2B Chem LLC | AW27694-5g |

3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride |

2059988-70-2 | 95% | 5g |

$3567.00 | 2024-04-20 | |

| 1PlusChem | 1P01BRIM-100mg |

3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride |

2059988-70-2 | 95% | 100mg |

$480.00 | 2025-03-19 | |

| 1PlusChem | 1P01BRIM-10g |

3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride |

2059988-70-2 | 95% | 10g |

$6210.00 | 2023-12-19 | |

| Enamine | EN300-342150-2.5g |

3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride |

2059988-70-2 | 95% | 2.5g |

$2268.0 | 2023-02-23 | |

| Enamine | EN300-342150-1.0g |

3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride |

2059988-70-2 | 95% | 1g |

$0.0 | 2023-06-07 | |

| A2B Chem LLC | AW27694-2.5g |

3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride |

2059988-70-2 | 95% | 2.5g |

$2423.00 | 2024-04-20 |

3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

2059988-70-2 (3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量